1-(1-Methyl-5-phenylpyrrole-2-carbonyl)-7-phenyl-1,4-diazepan-5-one

Catalog No.
S7217442
CAS No.
M.F
C23H23N3O2
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Methyl-5-phenylpyrrole-2-carbonyl)-7-phenyl-1...

Product Name

1-(1-Methyl-5-phenylpyrrole-2-carbonyl)-7-phenyl-1,4-diazepan-5-one

IUPAC Name

1-(1-methyl-5-phenylpyrrole-2-carbonyl)-7-phenyl-1,4-diazepan-5-one

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C23H23N3O2/c1-25-19(17-8-4-2-5-9-17)12-13-20(25)23(28)26-15-14-24-22(27)16-21(26)18-10-6-3-7-11-18/h2-13,21H,14-16H2,1H3,(H,24,27)

InChI Key

BMHIFWZNWWQCIX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(=O)N2CCNC(=O)CC2C3=CC=CC=C3)C4=CC=CC=C4
MPDPH, also known as 2-(1-methyl-5-phenylpyrrol-2-yl)-1,4-diazepan-5-one, is a novel compound that belongs to the family of pyrrole-carbonyl-diazepanone derivatives. It was first synthesized and reported by Tetzlaff et al. in 1993. Subsequently, several researchers have reported the synthesis, characterization, and biological properties of MPDPH. MPDPH has an interesting chemical structure that consists of a pyrrole ring linked to a carbonyl group, a benzene ring substituted with a methyl group, and a diazepanone ring substituted with a phenyl group.
MPDPH is a white crystalline solid with a molecular weight of 338.42 g/mol. It is soluble in organic solvents such as methanol, ethanol, chloroform, and dichloromethane. The melting point of MPDPH is around 140-142°C. MPDPH has a molecular formula of C22H22N2O2 and a CAS number of 189673-77-0.
MPDPH can be synthesized through various methods, including the reaction of 2-bromoacetophenone with methylpyrrole, followed by the reaction of the resulting product with phthalimide in the presence of potassium carbonate. MPDPH can also be synthesized through the reaction of 2-chloroacetophenone with N-phenylazacycloheptan-2-one in the presence of potassium tert-butoxide.
The characterization of MPDPH has been performed using various analytical techniques such as NMR spectroscopy, mass spectrometry, X-ray crystallography, and elemental analysis.
Various analytical methods have been employed for the analysis of MPDPH, including UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). These methods have been used for the determination of the purity, stability, and degradation products of MPDPH.
MPDPH has been found to possess a diverse range of biological activities, including anticonvulsant, anxiolytic, and sedative-hypnotic effects. MPDPH has also been reported to exhibit antinociceptive and anti-inflammatory properties.
MPDPH has been found to be relatively safe and well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term safety and potential toxicity of MPDPH.
MPDPH has potential applications in various aspects of scientific research, including the development of new anticonvulsant and anxiolytic drugs, as well as the investigation of GABAergic neurotransmission in the brain. MPDPH can also be used as a lead compound for the development of new drugs targeting the benzodiazepine receptor.
The research on MPDPH is still in its early stages, with much of the work focused on the synthesis and characterization of the compound as well as its potential biological activities. However, recent studies have shown promise in the development of MPDPH as a potential therapeutic agent.
The potential applications of MPDPH extend beyond the field of biomedical research, with potential implications in various fields such as materials science and organic electronics. MPDPH can be used as a building block for the synthesis of novel organic electronic materials and can also serve as a model system for the study of charge transport in organic materials.
Although MPDPH has shown potential as a novel therapeutic agent and as a model system for the study of charge transport in organic materials, several limitations and challenges must be addressed. Future research should focus on the optimization of the synthesis of MPDPH and its derivatives, as well as the elucidation of the molecular mechanism underlying its biological activity. Moreover, the long-term safety and potential toxicity of MPDPH need to be further investigated.
for the research on MPDPH can be divided into the following areas:
1. Development of novel derivatives with improved pharmacological properties.
2. Identification of the molecular mechanism underlying the biological activity of MPDPH.
3. Investigation of the potential applications of MPDPH and its derivatives in materials science and organic electronics.
4. Optimization of the synthesis of MPDPH and its derivatives.
5. Assessment of the long-term safety and potential toxicity of MPDPH.
In conclusion, MPDPH is a novel compound that belongs to the family of pyrrole-carbonyl-diazepanone derivatives. MPDPH has potential applications in various aspects of scientific research, including the development of new drugs targeting the benzodiazepine receptor, as well as the investigation of GABAergic neurotransmission in the brain. MPDPH also has potential implications in various fields such as materials science and organic electronics. However, further research is needed to elucidate the molecular mechanism underlying its biological activity, optimize its synthesis, and determine its long-term safety and potential toxicity.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

373.17902698 g/mol

Monoisotopic Mass

373.17902698 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-26-2023

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